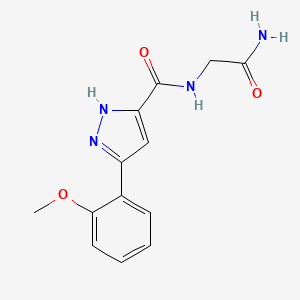
rac-tert-butyl (3R,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate, cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-tert-butyl (3R,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate, cis is a complex organic compound featuring a piperidine ring, an amino group, and a difluorophenyl group. This compound falls under the category of stereoisomers due to its specific 3R,4S configuration. Stereoisomers are molecules that have the same molecular formula but differ in spatial arrangement, giving them unique physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of rac-tert-butyl (3R,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate, cis typically involves multi-step organic synthesis. One common route starts with the formation of the piperidine ring followed by selective substitution reactions to introduce the difluorophenyl and amino groups in the desired positions.
Formation of Piperidine Ring: This can be achieved through a reductive amination of 3,4-difluorobenzaldehyde with tert-butyl piperidine-1-carboxylate.
Introduction of Amino Group: A nitration reaction followed by reduction is used to convert a nitro group on the piperidine ring to an amino group.
Configuration Control: Chiral catalysts or reagents are employed to ensure the correct stereochemistry at the 3R,4S positions.
Industrial Production Methods: Industrial synthesis might employ similar steps but optimized for large scale, such as:
Continuous flow reactors for improved reaction efficiency and safety.
Catalysts and reagents that are cost-effective and readily available.
Purification steps like crystallization and chromatography scaled up for mass production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The amino group can be oxidized to form imines or nitriles.
Reduction: The difluorophenyl group can undergo hydrogenation to remove the fluorine atoms.
Substitution: The piperidine ring can undergo various substitution reactions at different positions.
Common Reagents and Conditions:
Oxidation: Use of agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Electrophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Reduced phenyl derivatives.
Substitution: Alkylated or acylated piperidines.
Wissenschaftliche Forschungsanwendungen
This compound holds significance in various fields:
Chemistry: Useful in the study of stereoisomerism and synthetic methodologies.
Biology: Used to understand the interaction of small molecules with biological targets.
Medicine: Potential therapeutic applications owing to its structural features that may interact with biological receptors.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
Molecular Targets and Pathways: The compound's mechanism of action, particularly in medicinal chemistry, involves binding to specific receptors or enzymes due to its unique 3R,4S configuration. Its difluorophenyl group can engage in halogen bonding with biological targets, while the piperidine ring enhances membrane permeability.
Vergleich Mit ähnlichen Verbindungen
3-amino-4-(3,4-dichlorophenyl)piperidine-1-carboxylate: Similar backbone but with chlorine atoms instead of fluorine.
3-amino-4-(3,4-dimethylphenyl)piperidine-1-carboxylate: Methyl groups instead of fluorine, affecting lipophilicity and reactivity.
Uniqueness: The presence of the difluorophenyl group distinguishes this compound due to its strong electron-withdrawing properties, enhancing its reactivity and interaction with biological molecules compared to its chlorinated or methylated analogs.
There you have it—a deep dive into the world of rac-tert-butyl (3R,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate, cis! Hope it hits the mark. Anything else sparking your curiosity tonight?
Eigenschaften
IUPAC Name |
tert-butyl (3S,4R)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O2/c1-16(2,3)22-15(21)20-7-6-11(14(19)9-20)10-4-5-12(17)13(18)8-10/h4-5,8,11,14H,6-7,9,19H2,1-3H3/t11-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDNLRJVAIEXBN-BXUZGUMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)N)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(1-Propan-2-ylpiperidin-4-yl)ethyl]prop-2-enamide](/img/structure/B2816041.png)
![2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2816042.png)

![N-(3,4-dimethylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2816046.png)




![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-6-carboxamide](/img/structure/B2816056.png)

![2-(4-ethoxybenzamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2816059.png)



